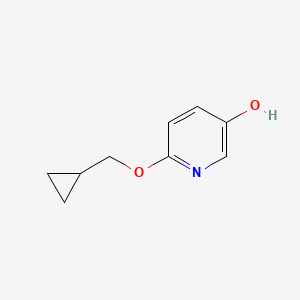

6-(Cyclopropylmethoxy)pyridin-3-ol

CAS No.: 1224719-40-7

Cat. No.: VC5264123

Molecular Formula: C9H11NO2

Molecular Weight: 165.192

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1224719-40-7 |

|---|---|

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.192 |

| IUPAC Name | 6-(cyclopropylmethoxy)pyridin-3-ol |

| Standard InChI | InChI=1S/C9H11NO2/c11-8-3-4-9(10-5-8)12-6-7-1-2-7/h3-5,7,11H,1-2,6H2 |

| Standard InChI Key | RFUSREAWDVGSMG-UHFFFAOYSA-N |

| SMILES | C1CC1COC2=NC=C(C=C2)O |

Introduction

6-(Cyclopropylmethoxy)pyridin-3-ol is an organic compound that belongs to the class of pyridine derivatives. It is characterized by a pyridine ring with a cyclopropylmethoxy substituent at the 6-position and a hydroxyl group at the 3-position. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Synthesis Methods

The synthesis of 6-(Cyclopropylmethoxy)pyridin-3-ol can be achieved through various organic synthesis methods. Typically, these methods involve the use of solvents such as dimethylformamide or acetonitrile at elevated temperatures. Bases like potassium carbonate may be used to enhance the nucleophilicity of the hydroxyl group during the reaction.

Biological Activities and Applications

6-(Cyclopropylmethoxy)pyridin-3-ol is part of a broader class of pyridine derivatives known for their diverse biological properties. While specific biological activities of this compound are not extensively documented, pyridine derivatives generally exhibit potential in drug development due to their ability to interact with various biological targets, such as enzymes and receptors.

Availability and Distribution

6-(Cyclopropylmethoxy)pyridin-3-ol can be sourced from various chemical suppliers worldwide. It is available in different quantities, often for research purposes, and can only be shipped to commercial addresses in some cases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume